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Executive Summary
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed

(FAU) gene encodes a fascinating fusion protein with dual characteristics: a ubiquitin-like

(FUBI) domain and a ribosomal protein S30 (RPS30) domain. While FAU's primary

characterized role lies in the induction of apoptosis, its involvement in the intricate machinery of

cell cycle control is an emerging area of investigation. This technical guide provides a

comprehensive overview of the current understanding of FAU's function, with a specific focus

on its implications for cell cycle regulation. We delve into its known molecular interactions,

summarize the quantitative data available, and provide detailed experimental protocols for its

study. This document aims to be a critical resource for researchers seeking to unravel the

complexities of FAU and its potential as a therapeutic target in oncology and other proliferative

disorders.

Introduction to FAU Protein
The FAU gene is the cellular homolog of the fox sequence found in the FBR-MuSV[1][2]. It is

ubiquitously expressed in various tissues and encodes a 133-amino acid protein[2]. This

protein is a fusion of two distinct entities: the N-terminal ubiquitin-like protein, FUBI, and the C-

terminal 40S ribosomal protein S30[3][4]. It is proposed that this fusion protein can be post-

translationally processed to generate free FUBI and RPS30[1].
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Downregulation of FAU expression has been observed in several human cancers, including

breast, prostate, and ovarian tumors, and this is often associated with a poor prognosis[3]. This

has led to the classification of FAU as a candidate tumor suppressor. The primary mechanism

attributed to its tumor-suppressive function is its pro-apoptotic activity[5].

FAU's Established Role in Apoptosis
The most well-documented function of FAU is its ability to promote programmed cell death.

Overexpression of FAU has been shown to induce apoptosis, a process that can be inhibited

by the anti-apoptotic protein Bcl-2 and caspase inhibitors[6]. The pro-apoptotic activity of FAU

is primarily mediated through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2

family[5]. The FUBI domain of FAU can covalently modify Bcl-G, suggesting a direct regulatory

relationship[5].

Studies have demonstrated that ectopic expression of FAU leads to an increase in basal

apoptosis in human T-cell lines and 293T/17 cells. Conversely, silencing FAU expression using

siRNA attenuates UV-induced apoptosis[5]. Importantly, the pro-apoptotic effect of FAU is

ablated when Bcl-G expression is knocked down, confirming Bcl-G as an essential downstream

effector in the FAU-mediated apoptotic pathway[5].

The Putative Role of FAU in Cell Cycle Control
While the connection between apoptosis and the cell cycle is well-established, the direct role of

FAU in regulating cell cycle progression is less clear and remains an active area of research.

The extra-ribosomal functions of ribosomal proteins are increasingly being recognized as

critical components of cell cycle regulation[7][8][9]. Perturbations in ribosome biogenesis can

trigger cell cycle arrest, often through the p53 tumor suppressor pathway[7]. Given that FAU

contains a ribosomal protein domain (RPS30), it is plausible that it participates in these

regulatory networks.

Indirect Evidence and Hypothesized Mechanisms
Currently, direct quantitative data from flow cytometry analysis showing alterations in cell cycle

phase distribution upon FAU overexpression or knockdown is not readily available in published

literature. However, we can hypothesize potential mechanisms based on the known functions

of its domains and related proteins.
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Ribosomal Protein S30 and Ribosomal Stress: As a component of the 40S ribosomal

subunit, RPS30 is integral to protein synthesis[3][4]. Disruption of ribosome biogenesis, a

condition known as ribosomal stress, is a potent trigger for cell cycle arrest, typically in the

G1 and G2/M phases[8]. It is conceivable that fluctuations in FAU levels could impact

ribosome assembly or function, thereby initiating a ribosomal stress response that

culminates in cell cycle arrest. Several ribosomal proteins have been shown to directly

interact with MDM2, a negative regulator of the p53 tumor suppressor. This interaction

liberates p53, allowing it to induce the expression of cell cycle inhibitors like p21Cip1, leading

to G1 arrest[7][8].

The Ubiquitin-Like Domain (FUBI): The FUBI domain of FAU belongs to the family of

ubiquitin-like proteins (Ubls), which are known to be involved in a myriad of cellular

processes, including cell cycle control, through post-translational modification of target

proteins[10]. While the specific targets of FUBI-mediated modification in the context of the

cell cycle are yet to be identified, this domain provides a potential mechanism for FAU to

directly influence the activity of cell cycle regulators.

Potential Interaction with the p53-p21-Rb Pathway
A key pathway governing the G1/S checkpoint is the p53-p21-Rb axis. In response to cellular

stress, p53 is activated and induces the transcription of the cyclin-dependent kinase inhibitor

(CKI) p21Cip1. p21 then inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes,

preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb

remains bound to the E2F transcription factor, repressing the expression of genes required for

S-phase entry and thus enforcing a G1 arrest. Given that ribosomal stress can activate p53, it

is plausible that FAU could indirectly influence this pathway.

Quantitative Data Summary
As of the current literature, there is a lack of specific quantitative data detailing the effects of

FAU modulation on cell cycle phase distribution. The majority of quantitative studies on FAU

focus on apoptosis induction.

Table 1: Summary of Quantitative Data on FAU's Biological Effects
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Experimental
Condition

Cell Line(s)
Observed
Effect

Quantitative
Measurement

Reference(s)

Ectopic FAU

expression

Human T-cell

lines, 293T/17

Increased basal

apoptosis

Data presented

as fold-change in

apoptosis

[5]

siRNA-mediated

FAU silencing

Human T-cell

lines, 293T/17

Attenuation of

UV-induced

apoptosis

Data presented

as percentage of

apoptotic cells

[5]

Overexpression

of sponge FAU
HEK293T

Decreased cell

proliferation

1.44-fold

decrease in

proliferation

[3]

Overexpression

of sponge FAU
HEK293T

Decreased cell

viability

30.1% decrease

in viability after

72h

[3]

Signaling Pathways and Logical Relationships
The primary signaling pathway involving FAU that has been elucidated is the pro-apoptotic

pathway culminating in the activation of Bcl-G. The potential connections to cell cycle control

pathways are largely hypothetical at this stage and represent exciting avenues for future

research.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21550398/
https://pubmed.ncbi.nlm.nih.gov/21550398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515611/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FAU Protein

Apoptotic Cascade

FAU
(FUBI-RPS30)

Bcl-G

Covalent Modification
(via FUBI domain)

Apoptosis

Induces

Click to download full resolution via product page

FAU Pro-Apoptotic Signaling Pathway.
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Hypothesized FAU Role in G1 Cell Cycle Arrest.
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Detailed Experimental Protocols
To facilitate further research into the function of FAU, we provide detailed protocols for key

experimental techniques.

Co-Immunoprecipitation (Co-IP) to Identify FAU-
Interacting Proteins
This protocol is designed to isolate FAU and its binding partners from cell lysates.

Materials:

Cell lysate from cells expressing FAU

Anti-FAU antibody (or antibody against an epitope tag if using a tagged FAU construct)

Protein A/G magnetic beads or agarose beads

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-

40, with protease and phosphatase inhibitors)

Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

Neutralization Buffer (if using acidic elution)

Microcentrifuge tubes

Rotating platform at 4°C

Procedure:

Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes. Centrifuge at 14,000

x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (lysate) to a new

pre-chilled tube.

Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to 1 mg of

cell lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and

transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
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Immunoprecipitation: Add 2-5 µg of anti-FAU antibody to the pre-cleared lysate. Incubate

with gentle rotation for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes: Add 30-50 µL of equilibrated Protein A/G beads to the

lysate-antibody mixture. Incubate for another 1-2 hours at 4°C with rotation.

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully aspirate

the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer. After

the final wash, remove all residual buffer.

Elution: Elute the protein complexes from the beads.

For Mass Spectrometry: Elute with 0.1 M Glycine-HCl pH 2.5. Immediately neutralize the

eluate with 1M Tris-HCl pH 8.5.

For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-

10 minutes.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass

spectrometry for identification of novel interacting partners.
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Co-Immunoprecipitation Workflow for FAU.

Cell Cycle Analysis by Propidium Iodide Staining and
Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle phase distribution.
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Materials:

Cultured cells (e.g., following FAU overexpression or siRNA knockdown)

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Flow cytometer

Procedure:

Cell Harvesting: Harvest approximately 1 x 106 cells. For adherent cells, trypsinize and

collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Washing: Resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the

supernatant.

Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold

70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored

for several weeks).

Rehydration and RNA Digestion: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard

the ethanol and wash the pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL

of PI staining solution containing RNase A.

Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the

dark.

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI at 488

nm and collect the fluorescence emission at ~617 nm (e.g., using a PE-Texas Red or similar

channel).

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the

DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
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Cell Cycle Analysis Workflow.

Future Directions and Conclusion
The FAU protein stands at an interesting crossroads of fundamental cellular processes:

protein synthesis, apoptosis, and potentially, cell cycle control. While its role as a pro-apoptotic

tumor suppressor is gaining clarity, its direct involvement in regulating cell cycle progression
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remains an open and intriguing question. The lack of direct quantitative data on FAU's impact

on cell cycle phases highlights a significant gap in our understanding.

Future research should focus on:

Quantitative Cell Cycle Analysis: Performing detailed cell cycle profiling using flow cytometry

following FAU overexpression and knockdown in various cancer cell lines.

Interactome Studies: Utilizing unbiased proteomic approaches, such as quantitative mass

spectrometry of co-immunoprecipitated FAU complexes, to identify novel binding partners

involved in cell cycle regulation.

Functional Assays: Investigating the effect of FAU on the kinase activity of key cell cycle

regulators like CDK2, CDK4, and CDK6.

Dissecting Domain Functions: Delineating the specific roles of the FUBI and RPS30 domains

in any observed cell cycle effects.

Unraveling the precise mechanisms by which FAU influences cell cycle control will not only

provide deeper insights into the fundamental biology of this protein but may also unveil new

therapeutic strategies for targeting cancers and other diseases characterized by aberrant cell

proliferation. This technical guide serves as a foundation for these future endeavors, providing

the current knowledge and necessary tools to explore the multifaceted nature of the FAU
protein.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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